molecular formula C11H16ClNO2 B1371915 (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride CAS No. 269398-79-0

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Cat. No. B1371915
CAS RN: 269398-79-0
M. Wt: 229.7 g/mol
InChI Key: WQUTWBVBKSYCPR-HNCPQSOCSA-N
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Description

“®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride” is a specific form of an amino acid derivative . The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), and a tolyl group (a methyl-substituted phenyl group). It’s important to note that the “R” designation refers to the configuration of the chiral center in the molecule .


Synthesis Analysis

While specific synthesis methods for “®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride” were not found, carboxylic acids and their derivatives can generally be synthesized through various methods. For instance, acid anhydrides can react with amines to form amides . Additionally, carboxylic acids can be produced by the oxidation of primary alcohols or aldehydes, or by the hydrolysis of nitriles, amides, esters, or acid halides .


Molecular Structure Analysis

The molecular structure of a similar compound, “®-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid”, has been reported. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol .


Chemical Reactions Analysis

Carboxylic acids and their derivatives, including amides, esters, and acid anhydrides, undergo a variety of chemical reactions. They can participate in nucleophilic acyl substitution reactions, where the acyl group (RCO-) is substituted by a nucleophile (a species that donates an electron pair). Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Scientific Research Applications

Crystal Engineering with Gamma Amino Acids

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride, as a γ-amino acid, shows potential in crystal engineering. Research on baclofen, a similar γ-amino acid, highlights the significance of these compounds in forming multicomponent crystals. These studies explore their conformation, protonation properties, and specific intermolecular interactions, contributing to our understanding of crystal structure and stability (Báthori & Kilinkissa, 2015).

Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives

The synthesis of β-substituted γ-aminobutyric acid derivatives, including compounds related to (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride, has been explored due to their pharmacological potential. This research informs the methods for producing substituted aminobutyric acids, which can be valuable for developing new pharmacologically active substances (Vasil'eva et al., 2016).

Molecular and Vibrational Studies

Studies focusing on the molecular structure and vibrational spectra of similar γ-amino acids provide insights into their molecular electronic energy, geometrical structure, and various other physical properties. This information is crucial for understanding the fundamental characteristics and potential applications of these compounds (Muthu & Paulraj, 2012).

Enzymatic Synthesis for Cathepsin Inhibitors

Research on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid, closely related to (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride, shows its utility in constructing Cathepsin inhibitors. This demonstrates the potential of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride in medicinal chemistry and drug development (Forró et al., 2013).

Enantioselective Synthesis and Integrin Inhibition

The enantioselective synthesis of compounds similar to (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride has been investigated, showing potential for integrin inhibition. This research could guide the development of new treatments for diseases like idiopathic pulmonary fibrosis (Procopiou et al., 2018).

properties

IUPAC Name

(3R)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTWBVBKSYCPR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647463
Record name (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

CAS RN

269398-79-0
Record name (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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